molecular formula C13H25BClNO2 B13560124 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B13560124
M. Wt: 273.61 g/mol
InChI Key: BCLXVHJIPCSBQJ-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[34]octane hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring and an azaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3One common method includes the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various aryl or alkyl derivatives.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride involves its ability to form stable complexes with various substrates. The boron center can interact with nucleophiles, facilitating various chemical transformations. In medicinal applications, the compound may target specific molecular pathways, although detailed studies are required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride is unique due to its azaspiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Properties

Molecular Formula

C13H25BClNO2

Molecular Weight

273.61 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C13H24BNO2.ClH/c1-11(2)12(3,4)17-14(16-11)10-8-15-9-13(10)6-5-7-13;/h10,15H,5-9H2,1-4H3;1H

InChI Key

BCLXVHJIPCSBQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CNCC23CCC3.Cl

Origin of Product

United States

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